(1-Cyclohexylethyl)(3-methylbutan-2-yl)amine

Description

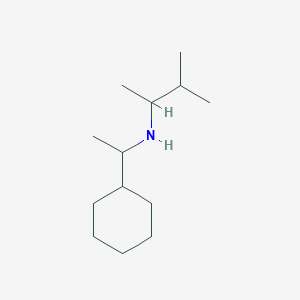

(1-Cyclohexylethyl)(3-methylbutan-2-yl)amine is a secondary amine featuring a cyclohexylethyl group and a branched 3-methylbutan-2-yl substituent bonded to the nitrogen atom.

Properties

IUPAC Name |

N-(1-cyclohexylethyl)-3-methylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N/c1-10(2)11(3)14-12(4)13-8-6-5-7-9-13/h10-14H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDZTSCCVFWNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC(C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Cyclohexylethyl)(3-methylbutan-2-yl)amine, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- IUPAC Name: 3-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

- Chemical Formula: C12H25N

- Molecular Weight: 183.34 g/mol

- CAS Number: 1132763-80-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to distinct biological effects. The compound is known to form nitroso or nitro derivatives upon oxidation and can undergo reduction to yield secondary or tertiary amines, which may contribute to its bioactivity.

1. Pharmacological Properties

Research has indicated that this compound exhibits potential pharmacological properties, including:

- Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis .

- Cytotoxic Effects: In vitro assays have shown that it can induce cytotoxicity in various cancer cell lines, potentially making it a candidate for cancer therapy .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as butyrylcholinesterase (BChE). Inhibition studies have reported IC50 values indicating significant potency against this enzyme, which is relevant in neurodegenerative diseases . The inhibition profile suggests that structural modifications could enhance its efficacy as an enzyme inhibitor.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in a mouse model demonstrated its potential as an antitumor agent. The compound was administered at varying doses, and results indicated a dose-dependent reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation markers.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. Results showed that it could significantly reduce acetylcholinesterase activity while enhancing cognitive function in treated mice, suggesting its potential utility in treating cognitive decline associated with aging and neurodegeneration.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cyclohexylamine | Primary Amine | Moderate cytotoxicity |

| 2-Methylbutylamine | Primary Amine | Low enzyme inhibition |

| This compound | Secondary Amine | High cytotoxicity and enzyme inhibition |

The unique combination of cyclohexyl and methylbutyl groups in this compound contributes to its distinct biological profile compared to similar compounds, making it a valuable candidate for further research.

Future Directions

Further studies are warranted to explore:

- Mechanistic Insights: Detailed mechanistic studies using molecular docking and dynamics simulations could elucidate specific binding interactions with target proteins.

- In Vivo Studies: Comprehensive in vivo studies are needed to assess long-term effects and therapeutic windows.

- Structural Optimization: Modifications in the chemical structure may enhance potency and selectivity towards specific biological targets.

Scientific Research Applications

Key Synthetic Routes

- Nucleophilic Substitution : Cyclohexyl ethylamine + 3-methylbutan-2-yl chloride → (1-Cyclohexylethyl)(3-methylbutan-2-yl)amine

- Reaction Conditions :

- Solvents: Dichloromethane, Toluene

- Bases: Sodium Hydroxide, Potassium Carbonate

- Temperature: Room temperature or slightly elevated

Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications.

Pharmacological Properties

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis. In vitro assays have shown cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases. Reports indicate significant potency with IC50 values suggesting effective inhibition.

Case Study 1: Antitumor Efficacy

A study conducted on mouse models evaluated the antitumor efficacy of this compound. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size compared to control groups. Mechanistic studies linked this effect to the induction of apoptosis and inhibition of cell proliferation markers.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects in models of Alzheimer's disease. The results indicated that the compound could significantly reduce acetylcholinesterase activity while enhancing cognitive function in treated mice, suggesting potential utility in treating cognitive decline associated with aging.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: (1-Cyclohexylethyl)(2-methylbutyl)amine

Key Differences :

- Substituent Position : The target compound has a 3-methylbutan-2-yl group, whereas its positional isomer (CAS 1247072-11-2) features a 2-methylbutyl chain .

- Branching Effects : The 3-methylbutan-2-yl group introduces a tertiary branching point, which may reduce molecular packing efficiency compared to the secondary branching in 2-methylbutyl. This could lower melting/boiling points (though data is unavailable in the evidence).

- Reactivity : Tertiary amines are generally less nucleophilic than primary or secondary analogs. The branching in the target compound may further hinder reactions like alkylation or acylation.

Cyclic Amine Analogs

1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7)

- Structure: A smaller cyclobutane ring with an aminomethyl group .

- Physical Properties : Lower molecular weight (100.16 g/mol vs. ~197 g/mol for the target compound) suggests higher volatility.

- Hazards: Safety data for 1-(Aminomethyl)cyclobutanamine emphasize respiratory and dermal irritation risks, though hazards for the target compound remain uncharacterized .

Cycloheptylpropylamine Derivatives

- Structure: Compounds like (S)-2-(butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide feature a seven-membered cycloheptyl group .

Branched Aliphatic Amines

- sec-Butyl Amine : Used in triazine synthesis (), sec-butyl amine lacks cyclic substituents, resulting in lower steric hindrance and higher reactivity in nucleophilic substitutions .

- Aromatic vs. Aliphatic Amines : Benzylamine derivatives (e.g., (2-methoxy-benzyl)-(4-methoxy-phenyl)-amine) exhibit resonance stabilization and increased acidity compared to aliphatic amines like the target compound .

Data Table: Structural and Hypothesized Properties

Research Implications and Limitations

- Synthetic Challenges : The cyclohexylethyl group in the target compound may complicate purification, as seen in related amine syntheses requiring column chromatography (e.g., PE/EtOAc gradients) .

- Data Gaps: Limited experimental data (e.g., boiling points, solubility) for the target compound and its analogs necessitate further studies.

- Biological Relevance : While Methoxmetamine (a ketamine analog) is pharmacologically active , the target compound’s bioactivity remains unexplored in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.